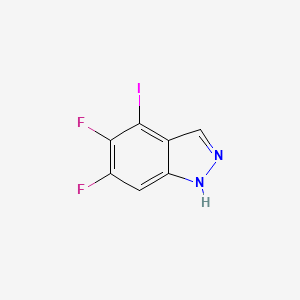
(1-Iodoethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions:
Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.
Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.
Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.
Elimination: Formation of alkenes like ethylcyclohexene.
科学研究应用
Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .
Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
作用机制
The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .
相似化合物的比较
Iodocyclohexane: Similar in structure but lacks the ethyl group.
Bromocyclohexane: Contains a bromine atom instead of iodine.
Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.
属性
分子式 |
C8H15I |
|---|---|
分子量 |
238.11 g/mol |
IUPAC 名称 |
1-iodoethylcyclohexane |
InChI |
InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI 键 |
YFMOVRDGBGFHCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCCC1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)



